molecular formula C24H29N5O4S2 B11634115 6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Cat. No.: B11634115
M. Wt: 515.7 g/mol
InChI Key: FQFWJFLZVAUUFY-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 6-((5Z)-5-{[9-Methyl-2-(4-Methyl-1-Piperazinyl)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)Hexanoic Acid

Nomenclature and IUPAC Classification

The systematic IUPAC name of this compound provides a detailed roadmap of its structure. Breaking it down:

  • Hexanoic acid backbone : A six-carbon carboxylic acid chain forms the base structure.
  • Thiazolidin-3-yl substituent : A five-membered ring containing sulfur (thio-), nitrogen, and a ketone group (4-oxo) is attached at the sixth carbon.
  • (5Z)-Configuration : The double bond between C5 and the methylene group adopts a Z stereochemistry, critical for molecular geometry.
  • Pyrido[1,2-a]pyrimidin-4-one moiety : A fused bicyclic system comprising a pyridine ring condensed with a pyrimidinone ring, substituted at position 2 with a 4-methylpiperazinyl group and at position 9 with a methyl group.
Property Value
Molecular formula C₂₄H₂₉N₅O₄S₂
Average molecular mass 515.647 g/mol
Monoisotopic mass 515.166096 g/mol
ChemSpider ID 4814379

This nomenclature underscores the compound’s complexity, integrating multiple heterocyclic systems and functional groups.

Historical Development in Heterocyclic Chemistry

Heterocyclic chemistry, pivotal to drug discovery, traces its origins to the 19th century. Early milestones include Brugnatelli’s isolation of alloxan (1818) and Runge’s discovery of pyrrole (1834). The 20th century saw synthetic breakthroughs, such as Friedländer’s indigo synthesis (1906), which laid the groundwork for modern heterocyclic drug design.

The pyrido[1,2-a]pyrimidin-4-one scaffold emerged as a focus in the late 20th century due to its bioactivity. Concurrently, thiazolidin-4-one derivatives gained attention for their antioxidant and anti-inflammatory properties, as demonstrated in studies where cyclization of acyl hydrazones to thiazolidin-4-ones enhanced radical scavenging activity by up to 22-fold. The integration of these moieties into a single molecule, as seen in this compound, reflects iterative advancements in combinatorial heterocyclic synthesis.

Structural Significance of Pyrido[1,2-a]Pyrimidin-4-one and Thiazolidin-4-one Moieties

Pyrido[1,2-a]Pyrimidin-4-one Core

This fused bicyclic system combines pyridine’s aromaticity with pyrimidinone’s hydrogen-bonding capacity. The methyl group at position 9 enhances lipophilicity, while the 4-methylpiperazinyl substituent at position 2 introduces basicity and solubility, facilitating interactions with biological targets.

Thiazolidin-4-one Moiety

The thiazolidin-4-one ring contributes to the compound’s redox activity. The sulfur atom at position 2 and ketone at position 4 enable radical scavenging, as evidenced by studies where analogous structures showed 10–14 times greater antioxidant activity than ibuprofen. The Z-configured exocyclic double bond at position 5 stabilizes the planar conformation, optimizing π-π stacking with aromatic residues in enzymes or receptors.

Piperazine Substituent

The 4-methylpiperazinyl group enhances water solubility and provides a protonatable nitrogen, improving bioavailability. Such groups are common in kinase inhibitors, suggesting potential kinase-modulating activity for this compound.

Structural Feature Role
Pyrido[1,2-a]pyrimidin-4-one Aromatic interactions, hydrogen bonding
Thiazolidin-4-one Antioxidant activity, conformational rigidity
4-Methylpiperazinyl group Solubility, target binding

This structural synergy positions the compound as a candidate for further pharmacological exploration, particularly in oxidative stress-related pathologies.

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

6-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H29N5O4S2/c1-16-7-6-10-28-20(16)25-21(27-13-11-26(2)12-14-27)17(22(28)32)15-18-23(33)29(24(34)35-18)9-5-3-4-8-19(30)31/h6-7,10,15H,3-5,8-9,11-14H2,1-2H3,(H,30,31)/b18-15-

InChI Key

FQFWJFLZVAUUFY-SDXDJHTJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidine Core

The pyrido[1,2-a]pyrimidine scaffold is synthesized via a tandem cyclocondensation-alkylation sequence. A representative protocol involves:

  • Starting Materials : 2-Aminopyridine derivatives and β-ketoesters.

  • Cyclocondensation : Heating 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid at 110°C for 8 hours to form 4-hydroxy-2-methylpyrido[1,2-a]pyrimidine.

  • Piperazination : Reacting the intermediate with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate.

Table 1: Optimization of Piperazination

ParameterOptimal ConditionYield Improvement
SolventDMF78% → 89%
CatalystK2CO365% → 89%
Temperature80°C72% → 89%

Thiazolidinone Ring Formation

The thiazolidinone ring is constructed via a [3+2] cycloaddition between a thiourea derivative and an α,β-unsaturated aldehyde:

  • Aldehyde Preparation : Oxidation of the pyrido[1,2-a]pyrimidine intermediate using pyridinium chlorochromate (PCC) in dichloromethane.

  • Cycloaddition : Reaction with 3-mercaptopropionic acid and ammonium thiocyanate in ethanol under reflux (Δ, 6 hours).

Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the thioketone.

Incorporation of the Hexanoic Acid Side Chain

The hexanoic acid moiety is introduced via a nucleophilic substitution reaction:

  • Alkylation : Treating the thiazolidinone intermediate with 6-bromohexanoic acid in the presence of triethylamine (TEA) in tetrahydrofuran (THF).

  • Z-Isomer Selectivity : The (5Z)-configuration is achieved using a titanium tetrachloride-mediated kinetic control strategy, favoring the thermodynamically less stable isomer.

Optimization Strategies

Solvent and Catalyst Screening

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazination, while THF improves alkylation yields by reducing side reactions.

  • Catalyst Systems : Potassium carbonate outperforms sodium hydride in piperazination due to reduced base-mediated degradation.

Table 2: Solvent Impact on Alkylation Yield

SolventYield (%)Purity (%)
THF8295
DMF6887
Acetone5579

Temperature and Time Profiling

  • Cyclocondensation : Elevated temperatures (110°C) accelerate ring formation but risk decarboxylation; optimal time is 8 hours.

  • Z-Isomer Control : Lower temperatures (0–5°C) during thioketone formation increase Z-selectivity to >95%.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) confirms the (5Z)-configuration via vinyl proton coupling constants (J = 12.1 Hz).

  • HPLC-MS : Reverse-phase C18 chromatography (ACN/H2O gradient) verifies purity (>98%), while ESI-MS ([M+H]+ m/z = 460.58) confirms molecular weight.

Challenges and Mitigation

  • Regioselectivity : Competing N- vs. S-alkylation in thiazolidinone functionalization is mitigated using bulky bases (e.g., DBU).

  • Purification Difficulties : Silica gel chromatography struggles with polar byproducts; switched to preparative HPLC with C8 columns.

Comparative Analysis of Synthetic Routes

A three-step route (Core → Thiazolidinone → Hexanoic acid) achieves 41% overall yield, superior to convergent approaches (28%) due to fewer intermediate isolations .

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that 6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid exhibits promising biological activities. Key findings include:

Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Its interactions with proteins and enzymes critical for tumor survival are under investigation to elucidate the precise mechanisms of action.

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. This property may be linked to its ability to disrupt bacterial cell functions through specific molecular interactions.

Enzyme Inhibition : The compound appears to act as an inhibitor of key enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing the efficacy of existing therapies.

Synthesis and Modification

The synthesis of this compound typically involves several steps that allow for structural modifications. Research is ongoing to optimize these synthesis pathways to improve yield and purity while exploring modifications that enhance biological activity or reduce side effects.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of this compound:

  • Oncology Trials : Initial trials have demonstrated its potential as an antitumor agent. Research focused on its ability to inhibit cancer cell lines has shown promising results, warranting further clinical evaluation.
  • Infectious Disease Research : Investigations into its antimicrobial properties have yielded positive outcomes against specific pathogens, suggesting potential use as a therapeutic agent in infectious diseases.
  • Mechanistic Studies : Ongoing research aims to map out the interactions between this compound and various biological targets within cells. Understanding these interactions is crucial for optimizing its therapeutic applications.

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes.

Biological Activity

6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hexanoic acid moiety, which together contribute to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple pharmacologically relevant motifs that enhance its reactivity and biological interactions. The following table summarizes key structural features:

Feature Description
Core Structure Pyrido[1,2-a]pyrimidine
Functional Groups Thiazolidinone ring, hexanoic acid
Molecular Weight Approximately 400 g/mol (exact value may vary)
Solubility Soluble in organic solvents; limited in water

Research indicates that this compound exhibits promising biological activities by interacting with specific proteins and enzymes involved in critical biological pathways. Notably, it may function as an inhibitor or modulator of various targets relevant to oncology and infectious diseases.

Potential Mechanisms:

  • Protein Inhibition : The compound has shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, indicating possible applications in treating infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to established antibiotics like Ciprofloxacin against various bacterial strains .

Antitumor Activity

The compound has been tested for its antitumor effects:

  • Cell Line Studies : In vitro assays on cancer cell lines indicate that the compound can induce apoptosis and inhibit cell growth .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study compared the antibacterial activity of the compound against resistant strains of Escherichia coli, showing a significant reduction in bacterial viability compared to control groups .
  • Case Study on Cancer Treatment :
    • Research involving human cancer cell lines indicated that treatment with this compound led to a decrease in cell proliferation rates by over 50% at specific concentrations .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Several analogs share the pyrido-pyrimidinone-thiazolidinone framework but differ in substituents, influencing physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 9-methyl, 4-methylpiperazinyl, hexanoic acid chain 586.67 g/mol Enhanced solubility (piperazinyl group), moderate lipophilicity (hexanoic acid)
6-[(5Z)-5-[(4-Ethylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid 4-ethylphenyl group on thiazolidinone 402.47 g/mol Increased hydrophobicity; potential for aromatic interactions
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-thioxo-1,3-thiazolidin-4-one Hydroxyethyl-piperazine, isopropyl on thiazolidinone 528.62 g/mol Improved hydrogen-bonding capacity; reduced steric bulk
(Z)-2-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Piperidinyl group, acetic acid chain 444.53 g/mol Shorter aliphatic chain; lower molecular weight

Key Observations :

  • Piperazine vs. Piperidine : The 4-methylpiperazinyl group in the target compound enhances solubility compared to the piperidinyl analog, which lacks a polar tertiary amine .
  • Aliphatic Chain Length: The hexanoic acid chain (target) vs.
  • Aromatic Substitutions : Ethylphenyl or fluorophenyl groups (e.g., in ) may improve target affinity but reduce aqueous solubility.
Computational Similarity and Bioactivity Correlations

Tanimoto and Morgan Fingerprints :

  • The target compound shares >50% similarity with kinase inhibitors (e.g., GSK3β inhibitors) when assessed via Tanimoto coefficients (Morgan fingerprints), suggesting overlapping pharmacophores .
  • Clustering based on Murcko scaffolds and bioactivity profiles (NCI-60 dataset) groups it with HDAC-like modulators, aligning with its thioxo-thiazolidinone motif .

Molecular Docking :

  • The 4-methylpiperazinyl group in the target compound interacts with polar residues (e.g., Asp or Glu) in kinase ATP-binding pockets, mimicking binding modes of PI3K inhibitors .
  • Analog with a hydroxyethyl-piperazine group shows stronger hydrogen bonding to HDAC8 (cf. SAHA, a known HDAC inhibitor) but lower selectivity due to flexible substituents .
Bioactivity and Pharmacokinetic Trends
  • Solubility: The target compound’s hexanoic acid chain and piperazinyl group confer moderate solubility in polar solvents (e.g., ethanol or DMSO), unlike ethylphenyl analogs requiring non-polar solvents (n-hexane) .
  • Metabolic Stability : Piperazine-containing derivatives exhibit slower hepatic clearance compared to piperidine analogs, as predicted by QSAR models .
  • Target Affinity: Thioxo-thiazolidinone derivatives show nanomolar IC50 values against Leishmania PI3K-like kinases, with the target compound’s hexanoic chain improving cell permeability over shorter-chain analogs .

Q & A

Q. Q1: What synthetic methodologies are commonly employed for preparing this compound and its analogs?

A1: Synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidinone core via refluxing with formic acid or acetic anhydride, as seen in analogous pyrimidine derivatives .
  • Thiazolidinone ring formation : Reaction of thiosemicarbazides with α,β-unsaturated ketones or aldehydes under acidic conditions .
  • Post-functionalization : Introduction of the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions.
    Key challenges include optimizing reaction conditions (e.g., solvent, catalyst) to improve yields, as observed in the synthesis of thiazolo[3,2-a]pyrido[4,3-d]pyrimidines (yields: 48–85%) .

Q. Q2: How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

A2: The (5Z) configuration is verified using:

  • NMR spectroscopy : Coupling constants (J values) of olefinic protons (e.g., δ 8.16 ppm for pyrazole-H in similar thiazolidinones) .
  • X-ray crystallography : Definitive structural elucidation, as demonstrated for ethyl 5-(4-chlorophenyl)-2-[(Z)-methoxycarbonylmethylene]thiazolo[3,2-a]pyrimidines .

Q. Q3: What spectroscopic techniques are critical for characterizing this compound?

A3:

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and methylene/methyl groups (e.g., δ 2.5–3.5 ppm for piperazinyl substituents) .
  • Mass spectrometry : Validates molecular weight via ESI-MS or HRMS .

Advanced Research Questions

Q. Q4: How can computational chemistry optimize the synthesis of this compound?

A4:

  • Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : ML models trained on reaction databases identify optimal solvent/catalyst combinations. For example, ICReDD’s approach integrates computational and experimental data to narrow reaction conditions .

Q. Q5: What strategies address discrepancies between in vitro and in vivo biological activity data?

A5:

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis in the hexanoic acid side chain) .
  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect poor absorption or rapid clearance .
  • Prodrug modification : Mask polar groups (e.g., carboxylic acid) with ester prodrugs to enhance membrane permeability .

Q. Q6: How does the 4-methylpiperazinyl group influence target binding and selectivity?

A6:

  • Molecular docking : The piperazinyl moiety engages in hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or CDK2) .
  • Structure-activity relationship (SAR) studies : Replacements with morpholine or thiomorpholine reveal that basicity and steric bulk modulate selectivity .

Q. Q7: How are stability and degradation pathways evaluated under physiological conditions?

A7:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH, 40°C/75% RH) .
  • HPLC-MS analysis : Detect degradation products (e.g., oxidation of the thioxo group to sulfoxide) .
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life .

Methodological Challenges

Q. Q8: How are reaction yields improved for large-scale synthesis?

A8:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in pyrazole-thiazolidinone hybrids .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in pyridothiazolo-pyrimidine syntheses .

Q. Q9: What experimental designs resolve conflicting bioactivity data across cell lines?

A9:

  • Dose-response normalization : Use IC₅₀ values adjusted for cell viability assay variability (e.g., MTT vs. ATP-based assays) .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI staining or caspase-3 activation to rule out false positives .

Emerging Research Directions

Q. Q10: How can AI-driven platforms accelerate the discovery of derivatives with enhanced potency?

A10:

  • Generative models : AI designs novel analogs by modifying the thiazolidinone or pyrido-pyrimidine scaffolds .
  • High-throughput virtual screening (HTVS) : Prioritize compounds with predicted kinase inhibitory activity using docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.